molecular formula C19H22ClN3O3 B2373036 tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate CAS No. 256526-76-8

tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate

Cat. No.: B2373036
CAS No.: 256526-76-8
M. Wt: 375.85
InChI Key: XKPGRJDECFWLKP-LBPRGKRZSA-N
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Description

Tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common approach is to first synthesize the quinoline derivative, followed by the introduction of the pyrrolidine ring and finally the tert-butyl carbamate group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[(3S)-1-(quinoline-4-carbonyl)pyrrolidin-3-yl]carbamate: Similar structure but lacks the chlorine atom on the quinoline ring.

    Tert-butyl N-[(3S)-1-(2-methylquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate can significantly influence its reactivity and binding properties, making it unique compared to its analogs

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-19(2,3)26-18(25)21-12-8-9-23(11-12)17(24)14-10-16(20)22-15-7-5-4-6-13(14)15/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,25)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPGRJDECFWLKP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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